3-Mercaptopropyltriethoxysilane

描述

Overview of Organosilane Coupling Agents in Interfacial Science and Engineering

Organosilane coupling agents are a cornerstone of modern materials science, acting as molecular bridges to form durable bonds between organic and inorganic materials. nih.gov This capability is crucial in the development of high-performance composites, adhesives, coatings, and sealants. newji.aiyoutube.com

The mechanism involves the silane (B1218182) acting as an intermediary that bonds organic materials to inorganic ones. shinetsusilicones.com This is particularly beneficial for improving the mechanical strength of composite materials, enhancing adhesion, and for resin and surface modification. shinetsusilicones.com

The versatility of organosilanes allows for the precise tailoring of material properties. alfa-chemistry.com They can enhance the mechanical strength of composites, improve the dispersion of fillers in a polymer matrix, and increase the resistance of materials to moisture, heat, and weathering. youtube.comshinetsusilicones.com For instance, in the rubber industry, sulfur-containing silane coupling agents improve the strength and wear resistance of tires by modifying the surface of fillers like silica (B1680970) and carbon black, ensuring their even dispersion in the rubber. cfmats.com

Different organofunctional groups on the silane molecule allow for a wide range of applications. For example, aminosilanes are considered universal coupling agents as they can react with most resins, while vinyl silanes are used to improve the properties of thermoplastics and rubber. cfmats.com This ability to select a silane with a specific functional group is key to achieving desired interfacial connections and enhancing adhesion. researchgate.net

Unique Structural Attributes and Reactivity of 3-Mercaptopropyltriethoxysilane

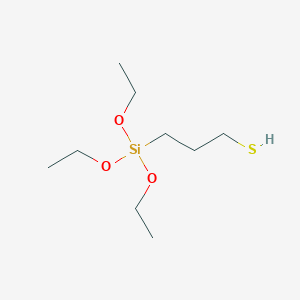

This compound (3-MPTES) is a bifunctional organosilane that stands out due to its specific combination of reactive groups. chemicalbook.com Its chemical formula is HS(CH₂)₃Si(OCH₂CH₃)₃. sigmaaldrich.com

The structure of 3-MPTES is characterized by two distinct reactive moieties: a thiol (-SH) group at one end of a propyl chain and a triethoxysilane (B36694) group at the other. alfa-chemistry.com The triethoxysilane group is hydrolyzable, meaning it can react with water to form reactive silanol (B1196071) groups (-Si-OH). alfa-chemistry.comdiva-portal.org These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass or metal oxides, forming stable covalent Si-O-Substrate bonds. alfa-chemistry.comdiva-portal.org

Simultaneously, the thiol group provides a reactive site for bonding with a variety of organic polymers, particularly those that cure via mechanisms involving sulfur, or through thiol-ene reactions. chemicalbook.comdiva-portal.org This dual functionality allows 3-MPTES to act as a highly effective molecular bridge. alfa-chemistry.com

Table 1: Key Functional Groups of this compound

| Functional Group | Chemical Formula | Reactivity |

| Thiol (Mercapto) | -SH | Reacts with organic polymers, particularly those cured with sulfur or via thiol-ene reactions. chemicalbook.comdiva-portal.org |

| Triethoxysilane | -Si(OCH₂CH₃)₃ | Hydrolyzes to form reactive silanol groups (-Si-OH) that bond with inorganic substrates. alfa-chemistry.comdiva-portal.org |

The covalent bonding of 3-MPTES to a substrate typically occurs in a two-step process. First, the ethoxy groups (-OCH₂CH₃) of the silane undergo hydrolysis in the presence of water to form silanol groups (-Si-OH). alfa-chemistry.comdiva-portal.org This step is often catalyzed by acids or bases. Following hydrolysis, these silanol groups condense with hydroxyl groups on the surface of an inorganic substrate, forming strong and durable siloxane bonds (Si-O-Si). diva-portal.org This process anchors the silane molecule to the inorganic surface. alfa-chemistry.com

The organic-functional thiol group is then available to react with the polymer matrix. diva-portal.org This reaction can be initiated by heat, radiation, or the presence of a suitable catalyst, leading to a covalent bond between the silane-modified substrate and the organic polymer. cfmats.com

The thiol and silane moieties of 3-MPTES have a profound impact on surface interactions. The silane group's ability to form a self-assembled monolayer (SAM) on surfaces like silicon oxide can alter the surface energy and wettability. u-tokyo.ac.jpresearchgate.net The structure and morphology of these layers can depend on the concentration of the silane solution used during application. u-tokyo.ac.jp

The thiol group, being organosulfur in nature, has a strong affinity for certain transition metal surfaces, making 3-MPTES an effective coupling agent for bonding these metals to silicon oxides. u-tokyo.ac.jp The presence of the thiol functionality on the surface also provides a site for further chemical reactions, such as thiol-ene "click" chemistry, which allows for the grafting of polymers onto the surface. diva-portal.orgnih.gov This controlled surface functionalization is critical for applications in sensors, electronics, and biomedical devices. nih.govu-tokyo.ac.jp The thiol group's reactivity is different from that of an amine group in a similar silane, with the thiol having weaker hydrogen bonding capabilities and slower condensation rates. nih.gov

Scope and Significance of 3-MPTES in Contemporary Research

This compound (3-MPTES) is a versatile organosilane compound that has garnered significant attention in the field of advanced materials science. Its unique bifunctional nature, possessing both a mercapto (-SH) group and a triethoxysilane group, allows it to act as a crucial coupling agent and surface modifier. The triethoxysilane group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of inorganic materials like silica, glass, and metals, forming stable covalent bonds. nih.govresearchgate.net Simultaneously, the mercapto group can react with a variety of organic polymers and nanoparticles, facilitating a strong interface between organic and inorganic phases.

This dual reactivity makes 3-MPTES indispensable in a wide array of contemporary research areas. It is extensively used in the development of high-performance polymer composites, where it enhances the dispersion of fillers and improves the mechanical and thermal properties of the material. nih.govmdpi.com In nanotechnology, 3-MPTES plays a critical role in the surface functionalization of nanoparticles, enabling their use in diverse applications such as drug delivery, catalysis, and sensing. nih.govmdpi.com Furthermore, its ability to promote adhesion makes it a key component in advanced coatings, sealants, and adhesives, improving their durability and performance on various substrates. superbrightleds.comtbpconverting.com3m.com The ongoing exploration of 3-MPTES in these and other emerging fields underscores its significance as a fundamental building block in the creation of next-generation materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-triethoxysilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQBZYNUSLHVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCS)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

352668-65-6 | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044479 | |

| Record name | 3-(Triethoxysilyl)propane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Mercaptopropyl)triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14814-09-6 | |

| Record name | (3-Mercaptopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Triethoxysilyl)-1-propanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 3 Mercaptopropyltriethoxysilane

Conventional and Green Synthesis Routes for 3-MPTES

The production of 3-MPTES has traditionally relied on well-established chemical reactions. However, increasing environmental awareness has spurred the development of greener and more sustainable synthetic alternatives.

A common industrial method for synthesizing 3-mercaptopropylalkoxysilanes involves the reaction of 3-chloropropylalkoxysilane with a sulfur-containing reactant. One established pathway utilizes thiourea (B124793) and 3-chloropropyltrichlorosilane (B1580857) as the primary raw materials. In this process, dried thiourea reacts with 3-chloropropyl triethoxysilane (B36694) under the influence of a catalyst, leading to the formation of an amidino groups salt intermediate. google.comgoogle.com This intermediate subsequently undergoes a reaction with ammonia (B1221849) to yield guanidine (B92328) salt and the desired 3-mercaptopropyltriethoxysilane product. google.comgoogle.com The final product is then isolated through filtration to remove the guanidine salt, followed by vacuum distillation of the filtrate. google.comgoogle.com

Another conventional technique involves the reaction of sodium hydrosulfide (B80085) with 3-chloropropyltriethoxysilane. In one variation, hydrogen sulfide (B99878) is passed through an ethanolic solution of sodium ethoxide to generate sodium hydrosulfide. google.comgoogle.com This is then reacted with 3-chloropropyl triethoxysilane to produce sodium chloride and this compound. google.comgoogle.com The product is obtained after filtering out the sodium chloride and distilling the remaining liquid. google.comgoogle.com

A study on the synthesis of the related compound, 3-mercaptopropyltrimethoxysilane, from thiourea and chloropropyltrichlorosilane, identified optimal reaction conditions that eliminated the need for solvents. researchgate.net The use of potassium iodide (KI) as a catalyst and ethylenediamine (B42938) as an ammonolysis agent, with a specific mass ratio of thiourea to chloropropyltrichlorosilane (1.1:1), resulted in an average yield of 82% and a purity exceeding 98%. researchgate.net The reaction was carried out at 110-112°C, with ammonolysis at 90-92°C. researchgate.net This solvent-free approach offers advantages such as shorter reaction times and enhanced operational safety. researchgate.net

Table 1: Conventional Synthesis Methods for this compound

| Reactants | Catalyst/Reagents | Key Steps | Advantages |

| Thiourea, 3-Chloropropyltriethoxysilane | Catalyst, Ammonia | Formation of amidino groups salt intermediate, followed by reaction with ammonia and distillation. google.comgoogle.com | Established industrial process. |

| Sodium Hydrosulfide, 3-Chloropropyltriethoxysilane | Ethanol (B145695), Phase Transfer Catalyst | Reaction in an aqueous solution with heating and stirring, followed by drying, filtration, and distillation. google.comgoogle.com | Simple process, potential for high yield. google.com |

| Thiourea, Chloropropyltrichlorosilane | KI, Ethylenediamine | Solvent-free reaction at elevated temperatures, followed by ammonolysis. researchgate.net | No solvents, short reaction time, high yield, high safety. researchgate.net |

This table summarizes the key features of established synthetic pathways for 3-MPTES.

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organosilanes like 3-MPTES. These advancements aim to create more sustainable and environmentally friendly manufacturing processes.

A significant development in the green synthesis of 3-MPTES involves the use of water as a solvent and a one-pot reaction setup. A patented method describes the preparation of this compound using sodium hydrosulfide and 3-chloropropyltriethoxysilane with water as the solvent. google.comgoogle.com This process, carried out under the action of a phase transfer catalyst with heating and stirring, offers a simpler and more environmentally friendly alternative to traditional methods that often use volatile organic solvents. google.comgoogle.com The use of tap water and a one-pot approach can also contribute to lower production costs and easier scalability for industrial production. google.com

One-pot synthesis strategies are also being explored for the creation of complex organosilica nanoplatforms, which can involve organosilane precursors. nih.gov These methods can streamline the production process, reducing waste and energy consumption. Furthermore, research into the hydrolysis of organosilanes has shown that these reactions can proceed smoothly at ambient temperatures, potentially reducing the energy requirements for synthesis. acs.org

Catalysis plays a crucial role in the hydrolysis and condensation reactions of organosilanes, which are fundamental steps in many synthetic and application processes. The rates of these reactions are highly dependent on pH, with significant acceleration observed in both acidic and basic conditions compared to a neutral pH. adhesivesmag.com

Various catalysts, including acids, bases, and metal compounds, can be employed to control the condensation of organosilanes. adhesivesmag.com While organotin compounds have traditionally been effective catalysts, regulatory concerns have driven the search for alternatives. adhesivesmag.com Metal acetylacetonates (B15086760) and alkyl tin esters have been identified as effective catalysts for organosilane hydrolysis, with some achieving rates comparable to those in acidified water. researchgate.net The mechanism of acid-catalyzed condensation involves the protonation of a silanol (B1196071) followed by a displacement reaction, regenerating the acid catalyst. adhesivesmag.com In base-catalyzed hydrolysis, a basic species facilitates the reaction by deprotonating a proton in the transition state. researchgate.net The development of novel and efficient catalysts is a key area of research for advancing the green synthesis of organosilanes.

Advancements in Green Chemistry for Organosilane Synthesis

Post-Synthetic Functionalization and Derivatization of 3-MPTES

The presence of a reactive thiol group in the 3-MPTES molecule allows for a variety of post-synthetic modifications. This functionalization can be used to introduce new chemical properties and expand the range of applications for this versatile organosilane.

A significant post-synthetic modification of 3-MPTES is the oxidation of its thiol (-SH) groups to sulfonic acid (-SO₃H) moieties. This transformation is valuable for creating materials with acidic surfaces. Research has demonstrated that the thiol groups on the surface of materials functionalized with 3-mercaptopropyltrimethoxysilane (a related compound) can be oxidized to sulfonic acid groups. This process can enhance the surface acidity of silica (B1680970) materials.

In one study, the presence of both thiol and sulfate (B86663) was detected on the surface of a magnesium alloy coated with 3-mercaptopropyltrimethoxysilane. laurentian.ca While the sulfate in this particular case was attributed to the sulfuric acid used in the coating bath, it highlights the potential for the sulfur atom in the mercapto group to exist in a higher oxidation state. laurentian.ca The controlled oxidation of the thiol group to a sulfonic acid provides a powerful method for tailoring the surface chemistry of materials modified with 3-MPTES.

Formation of Organofunctional Silanes via Thiol-(meth)acrylate Michael Addition

The thiol-(meth)acrylate Michael addition is a highly efficient method for synthesizing a diverse range of organofunctional silanes starting from this compound (MPTES) and its trimethoxy equivalent, 3-mercaptopropyltrimethoxysilane (MPTMS). This reaction involves the nucleophilic addition of the thiol group (-SH) of the silane (B1218182) to the carbon-carbon double bond of a (meth)acrylate monomer. rsc.orgnih.gov This method is valued for its simplicity and the mild conditions under which it can be performed. rsc.org

Systematic studies have been conducted to identify the optimal catalysts for this addition reaction. Various initiators and catalysts have been explored, including photoinitiators (requiring UV light), thermal initiators like azo compounds and peroxides, as well as catalytic systems such as amines (primary and tertiary), phosphines, and Lewis acids. rsc.orgrsc.org

Research has shown that phosphines, particularly dimethylphenylphosphine (B1211355) (DMPP), are highly effective catalysts. rsc.org When using DMPP at room temperature in an air atmosphere, quantitative conversion of both the thiol and the (meth)acrylate substrates can be achieved within minutes. rsc.orgnih.gov It is crucial to maintain the catalyst at catalytic levels to prevent side reactions, such as the addition of the phosphine (B1218219) to the vinyl group. researchgate.net While amines can also catalyze the reaction, they typically require several hours to reach high conversion rates. researchgate.net

This synthetic route allows for the creation of a library of new organofunctional silanes with a wide variety of functional groups. By reacting MPTMS with different (meth)acrylic acid esters, silanes containing alkenyl, epoxy, amino, ether, alkyl, aralkyl, and fluoroalkyl groups have been successfully synthesized. rsc.orgnih.gov These reactions are generally carried out with a stoichiometric ratio of the reactants. nih.gov

The resulting organofunctional silanes are valuable as coupling agents and for surface modification, combining the inorganic reactivity of the alkoxysilane with the tailored functionality of the organic group. mdpi.com

Table 1: Catalyst Systems for Thiol-(meth)acrylate Michael Addition

| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Efficiency |

|---|---|---|---|

| Phosphine | Dimethylphenylphosphine (DMPP) | Room temperature, air atmosphere | High, quantitative conversion in minutes rsc.orgrsc.org |

| Amine | Tertiary Amines | Room temperature | Moderate, requires several hours for high conversion researchgate.net |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV light energy | Effective for specific applications nih.gov |

| Thermal Initiator | Azo compounds, Peroxides | Elevated temperature | Studied for initiation rsc.org |

| Lewis Acid | Sc(OTf)₃ | Room temperature | Can lead to homopolymerization of the acrylate (B77674) rsc.org |

Control over Hydrolysis and Condensation Reactions in Solution and on Surfaces

The utility of this compound (MPTES) as a coupling agent is fundamentally dependent on its hydrolysis and condensation reactions. laurentian.ca These processes transform the alkoxysilane into reactive silanols, which can then bond with inorganic substrates and with each other to form a stable siloxane network. mdpi.com

Hydrolysis involves the reaction of the ethoxy groups (-OCH₂CH₃) with water to form silanol groups (-Si-OH) and ethanol. laurentian.ca Subsequently, these silanol groups can undergo condensation in two ways: either with other silanol groups to form siloxane bonds (Si-O-Si), leading to oligomerization and polymerization, or with hydroxyl groups on a substrate surface to form covalent Si-O-Metal or Si-O-Si bonds, resulting in grafting. laurentian.caelsevier.com

Controlling the extent and rate of these reactions is critical for achieving a uniform and effective surface modification. Factors such as pH, water availability, and the type of solvent play a significant role in directing the reaction pathways, both in solution and at the interface with a substrate. laurentian.cadiva-portal.org

Influence of pH, Water Content, and Solvent Type

The conditions of the silanization solution have a profound impact on the hydrolysis and condensation of MPTES.

pH: The pH of the aqueous solution is a critical parameter. Acidic conditions (low pH) tend to accelerate the hydrolysis rate but slow down the condensation process. diva-portal.orgresearchgate.net Conversely, alkaline conditions (high pH) slow down hydrolysis while significantly promoting condensation. laurentian.caresearchgate.net An optimal pH, often found to be around 4-5, is typically sought to balance these two competing reactions for effective surface treatment. laurentian.cadiva-portal.org At a pH of 7, hydrolysis can be incomplete, leading to poor film formation. laurentian.ca At a high pH (e.g., 10), the rate of self-condensation in the solution can exceed the rate of surface condensation, leading to the formation of oligomers in the bath and a non-uniform coating on the substrate. laurentian.ca

Water Content: The amount of water present is crucial for the hydrolysis reaction to proceed. Insufficient water will lead to incomplete hydrolysis. laurentian.ca However, an excess of water can promote rapid self-polymerization of the silane molecules in the solution, which can be detrimental to the formation of a well-ordered monolayer on a surface. u-tokyo.ac.jp The concentration of water must be carefully controlled to favor the surface dehydration reaction over bulk polymerization. u-tokyo.ac.jp

Solvent Type: MPTES is soluble in alcohols, ketones, and various hydrocarbons. chemicalbook.com The choice of solvent can influence the reaction kinetics. For instance, studies often use a mixture of an alcohol like methanol (B129727) or ethanol with water. laurentian.cawikipedia.org The solvent can affect the solubility of the silane and its hydrolysis products, as well as the pH of the medium. The use of a non-aqueous electrolyte, such as an ethanol-based one, can make direct pH measurement challenging. researchgate.net

Table 2: Effect of pH on MPTES Hydrolysis and Condensation

| pH Level | Hydrolysis Rate | Condensation Rate | Resulting Film Characteristics |

|---|---|---|---|

| Low (e.g., 4) | Fast | Slow | Uniform deposition, good coverage laurentian.cadiva-portal.org |

| Neutral (e.g., 7) | Slow/Incomplete | Slow | Low adsorption, potential pitting laurentian.ca |

| High (e.g., 10) | Slower than low pH | Fast | Non-uniform deposition, oligomer adsorption laurentian.caresearchgate.net |

Oligomerization and Self-Polymerization in Solution

In solution, hydrolyzed MPTES molecules can react with each other through condensation reactions, leading to the formation of dimers, trimers, and larger oligomers. researchgate.net This process, known as oligomerization or self-polymerization, is in competition with the desired reaction of grafting onto a substrate surface. u-tokyo.ac.jpresearchgate.net

The formation of these oligomers is significantly influenced by the solution chemistry. High concentrations of the silane and water, as well as a pH that favors condensation (alkaline pH), can accelerate self-polymerization. laurentian.cau-tokyo.ac.jp This can result in the formation of sub-micrometer-sized particles that may condense onto the surface, leading to a disordered and non-uniform film instead of a well-ordered self-assembled monolayer. u-tokyo.ac.jpresearchgate.net

Research indicates that organosilane oligomers can begin to form in the solution even before the molecules are fully hydrolyzed. researchgate.net The presence of a high concentration of these oligomers in the coating bath is a known cause of non-uniform organosilane films. laurentian.ca Therefore, to achieve a high-quality, uniform surface coating, it is essential to manage the solution conditions to minimize premature self-polymerization. u-tokyo.ac.jp

Impact of Hydrolysis Degree on Grafting Mechanisms

The degree to which MPTES is hydrolyzed before it interacts with a substrate surface has a significant impact on the subsequent grafting mechanism and the final structure of the interface. researchgate.net The hydrolysis of MPTES can result in molecules with one, two, or three silanol groups.

Theoretical studies using density functional theory (DFT) have shown that the degree of hydrolysis strongly affects the type and number of new bonds formed during the grafting reaction, which in turn influences the adsorption energies and reaction pathways. researchgate.net

Partially Hydrolyzed Silanes: It has been found that it is favorable for partially hydrolyzed silanes to graft onto a silica surface. researchgate.net This grafting process occurs through the elimination of an ethanol molecule.

Fully Hydrolyzed Silanes: For fully hydrolyzed silanes, the grafting can proceed via the elimination of a water molecule.

After the initial grafting, hydrogen bonds are often formed between the grafted silane and the silica surface, leading to a flat adsorption configuration. researchgate.net The byproducts of the reaction, such as ethanol and water, can also be adsorbed onto the surface through hydrogen bonds. researchgate.net The structure of the resulting grafted layer, whether it is a monolayer or a more complex, cross-linked network, is thus directly influenced by the initial state of hydrolysis of the MPTES molecules in the solution. elsevier.com

Interfacial Chemistry and Adsorption Phenomena of 3 Mercaptopropyltriethoxysilane

Mechanisms of Silanization on Diverse Substrates

Silanization is a process that involves the modification of a surface with silane (B1218182) coupling agents. The general reaction involves the hydrolysis of the alkoxy groups of the silane to form silanol (B1196071) groups (Si-OH), which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate).

Surfaces such as silica (B1680970), glass, and titanium dioxide are characterized by the presence of hydroxyl (-OH) groups, which serve as primary reaction sites for 3-MPTES. nih.govuchicago.edufrontiersin.orgnih.govresearchgate.netacs.org The silanization process on these surfaces is a multi-step reaction that begins with the hydrolysis of the ethoxy groups of the 3-MPTES molecule in the presence of water. This hydrolysis results in the formation of reactive silanol groups (Si-OH). These silanols can then undergo condensation reactions with the hydroxyl groups present on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si). nih.govrsc.org

The formation of siloxane bonds is the cornerstone of the adhesion promoted by 3-MPTES on hydroxylated surfaces. nih.govrsc.org Following the initial hydrolysis of the ethoxy groups, the resulting silanols are highly reactive towards the surface hydroxyls. The condensation reaction releases ethanol (B145695) as a byproduct and creates a robust, cross-linked network at the interface. The extent of this cross-linking can be influenced by factors such as the concentration of the silane solution, the presence of water, and the curing conditions. laurentian.ca In some cases, the silanol groups of adjacent 3-MPTES molecules can also condense with each other, leading to the formation of a polysiloxane layer on the surface.

Table 1: Key Research Findings on Siloxane Bond Formation

| Reference | Substrate(s) | Key Finding |

|---|---|---|

| nih.gov | Silica nanoparticles | FTIR analysis confirmed the successful grafting of MPTMS onto the nanosilica surface, evidenced by the increased intensity of the Si-O-Si peak. |

| researchgate.net | Hydroxylated silicon oxide | Solution deposition of MPTMS leads to a cross-linked, methoxy-depleted layer in contact with the surface, indicating the formation of Si-O-Si bonds. |

| diva-portal.org | Glass | The silane groups of MPTMS covalently bond with the glass surface, forming a self-assembled monolayer. |

The presence of both surface silanol groups and physisorbed (physically adsorbed) water is crucial for the successful silanization of oxide surfaces. nih.govfrontiersin.org Surface silanols act as the direct attachment points for the hydrolyzed 3-MPTES molecules. Physisorbed water plays a critical role in the initial hydrolysis of the silane's ethoxy groups, making them available for reaction. researchgate.net Insufficient water can lead to incomplete hydrolysis and a non-uniform silane layer. u-tokyo.ac.jp Conversely, an excess of water can lead to premature condensation of the silane molecules in the solution, forming oligomers that may not effectively bond to the surface. laurentian.ca Therefore, controlling the amount of water is essential for achieving a well-ordered and strongly adhered silane layer.

The interaction of 3-MPTES with metal and metal oxide surfaces is more complex and can involve multiple bonding mechanisms. laurentian.caresearchgate.netbyjus.comacs.org These surfaces often have a native oxide layer with hydroxyl groups, allowing for silanization similar to that on silica or glass. However, the thiol group of 3-MPTES can also play a direct role in the bonding process.

The thiol group (-SH) in 3-MPTES can exhibit weak acidic properties and can interact with basic metal oxide surfaces. researchgate.netbyjus.com This can lead to the formation of thiolate bonds (Metal-S) with the surface. For instance, on surfaces like zinc oxide, the mercapto functionality shows a high binding affinity. researchgate.net This acid-base interaction provides an additional anchoring point for the silane molecule to the metal surface, complementing the siloxane bond formation.

Similar to hydroxylated oxide surfaces, the hydrolyzed silanol groups of 3-MPTES can react with hydroxyl groups on the surface of metals like aluminum and magnesium to form covalent Si-O-Metal bonds. laurentian.cabyjus.com This mechanism is particularly relevant for metals that readily form a surface oxide layer when exposed to air and moisture. The formation of these strong covalent bonds is a primary contributor to the enhanced adhesion and corrosion resistance provided by 3-MPTES coatings on metal substrates. researchgate.nethengdasilane.com Studies on magnesium alloys have shown that an increase in surface hydroxyl groups enhances the condensation reaction with the organosilane. laurentian.ca

Table 2: Bonding Mechanisms of 3-MPTES on Metal Surfaces

| Metal/Metal Oxide | Primary Bonding Mechanism(s) | Reference |

|---|---|---|

| Magnesium Alloy (AZ91) | Si-O-Metal bond formation, influenced by surface hydroxyl concentration. | laurentian.ca |

| Aluminum | Formation of Si-O-Al bonds through sol-gel coating. | researchgate.net |

| Zinc Oxide | High binding affinity of the mercapto group forming Zn-S bonds. | researchgate.net |

| Stainless Steel | Used as a primer to improve adhesion of polymers. | nih.gov |

Grafting onto Carbon-Based Materials (e.g., Biochar, Activated Carbon, Graphene Oxide, Carbon Nanotubes)

The functionalization of carbon-based materials with 3-Mercaptopropyltriethoxysilane (3-MPTES) is a significant area of research for developing advanced adsorbents and composite materials. The process, known as silanization, involves grafting the silane molecule onto the surface of materials like biochar, activated carbon, graphene oxide (GO), and carbon nanotubes (CNTs). researchgate.netmdpi.com This surface modification enhances the dispersion of these carbon materials in various matrices and introduces thiol functional groups that can selectively bind to target molecules, such as heavy metal ions. nih.govdiva-portal.org

The grafting of 3-MPTES onto multi-walled carbon nanotubes (MWCNTs), for instance, has been shown to significantly improve their capacity for the preconcentration of cadmium(II) from water samples. nih.gov Similarly, modifying halloysite (B83129) nanotubes with 3-MPTES improves their dispersion characteristics in polymers. mdpi.com Biochar and activated carbon, both highly porous materials derived from biomass, are also common substrates for silanization. researchgate.netnih.govresearchgate.netnih.gov The high surface area of these materials, combined with the reactive thiol groups from 3-MPTES, creates a powerful adsorbent. researchgate.netresearchgate.net Graphene oxide, with its abundant surface functional groups, serves as an excellent platform for covalent functionalization with silanes. acs.orgfrontiersin.orgnih.gov

The grafting of 3-MPTES onto carbon-based materials is primarily achieved through covalent bonding with oxygen-containing functional groups present on the material's surface. researchgate.netyoutube.com Graphene oxide and oxidized carbon nanotubes are rich in such groups, including hydroxyl (–OH), epoxy (C–O–C), and carboxylic acid (–COOH) moieties, which are typically located on the basal plane and edges of the carbon sheets. acs.orgfrontiersin.orgnih.govyoutube.com The triethoxysilane (B36694) end of the 3-MPTES molecule reacts with these surface hydroxyl groups in a condensation reaction, forming stable siloxane bonds (Si–O–C). researchgate.netdiva-portal.org This process effectively anchors the 3-MPTES to the carbon surface. The presence of water is crucial for this reaction as it first hydrolyzes the ethoxy groups of the silane into reactive silanol (Si-OH) groups.

Formation and Structure of Self-Assembled Monolayers (SAMs) and Multilayers

This compound has the ability to form self-assembled monolayers (SAMs) on various substrates, particularly on hydroxylated surfaces like silicon oxide and glass. diva-portal.orgu-tokyo.ac.jpustb.edu.cn This process involves the hydrolysis of the triethoxy groups to silanols, followed by a condensation reaction with the hydroxyl groups on the substrate surface, leading to the formation of a covalently bonded monolayer. diva-portal.org These SAMs are of significant interest because the terminal thiol group can be used for further functionalization, such as attaching nanoparticles or biomolecules. acs.org

Factors Influencing SAMs Formation (e.g., Concentration, Temperature, Time)

The formation and quality of 3-MPTES SAMs are highly dependent on several experimental parameters. The precise control of these factors is essential for creating well-ordered and reproducible monolayers. researchgate.netresearchgate.net

Concentration: The concentration of the 3-MPTES solution is a critical factor. u-tokyo.ac.jpresearchgate.net Studies have shown that varying the concentration affects the competition between the desired surface dehydration reaction, which forms the monolayer, and the self-polymerization of hydrolyzed silane molecules in the solution. u-tokyo.ac.jpresearchgate.net Higher concentrations can lead to increased formation of polysiloxane agglomerates on the surface rather than a uniform monolayer. researchgate.net

Time: The immersion time of the substrate in the silane solution also plays a crucial role. ustb.edu.cnresearchgate.net Ellipsometric measurements have indicated that a monolayer with a thickness of approximately 0.73 nm forms after about one hour of dipping time. researchgate.net Longer immersion periods can result in more significant agglomeration. researchgate.net

Temperature and Solvent: The type of solvent and the reaction temperature can influence the formation of SAMs. researchgate.net Solvents with larger dielectric constants have been found to favor the formation of monolayers. researchgate.net The presence of trace amounts of water is also a controlling parameter, as it is necessary for the initial hydrolysis of the silane's ethoxy groups. diva-portal.orgresearchgate.net

| Factor | Influence on SAMs Formation | Reference |

|---|---|---|

| Concentration | Affects the balance between monolayer formation and self-polymerization. Higher concentrations can lead to disordered polymer domains. | u-tokyo.ac.jp, researchgate.net, researchgate.net |

| Time | Optimal time is required for monolayer formation; longer times can cause agglomeration. A 1-hour dipping time has been shown to form a monolayer of ~0.73 nm. | ustb.edu.cn, researchgate.net |

| Water Content | Crucial for the hydrolysis of silane's ethoxy groups, but excess water can promote bulk polymerization. | researchgate.net, diva-portal.org |

| Solvent Type | Solvents with higher dielectric constants can facilitate the formation of monolayers. | researchgate.net |

Morphological and Structural Characteristics of 3-MPTES Layers

The morphology and structure of the resulting 3-MPTES layers are directly influenced by the formation conditions. Characterization techniques such as atomic force microscopy (AFM), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) are used to study these characteristics. u-tokyo.ac.jpustb.edu.cn

Research has consistently shown that 3-MPTES layers formed on silicon oxide surfaces typically consist of dispersed, island-like domains rather than continuous, flat monolayers. u-tokyo.ac.jpresearchgate.net These domains have been observed to be in the range of 20-200 nm in diameter. u-tokyo.ac.jpresearchgate.net

The morphology of these domains is dependent on the concentration of the 3-MPTES solution. u-tokyo.ac.jp

At lower concentrations (e.g., 5×10⁻³ M), the domains are relatively flat and are composed of well-ordered monolayers. u-tokyo.ac.jpresearchgate.net

As the concentration increases, the domains become rougher and steeper. u-tokyo.ac.jpresearchgate.net These rougher domains are composed of less-ordered monolayers and more disordered polymers that have condensed onto the surface. u-tokyo.ac.jpresearchgate.net

The orientation of the 3-MPTES molecules within the self-assembled film is crucial for its functionality, as the terminal thiol groups must be accessible for subsequent reactions. The orientation is also affected by the deposition conditions.

In the well-ordered, flat domains formed at lower concentrations, the thiol headgroups are uniformly distributed and exposed on the uppermost surface of the film. researchgate.net In the steeper, more disordered domains formed at higher concentrations, the thiol groups are more randomly distributed. researchgate.net The relatively weak interaction between the thiol functional group and the surface silanol groups of a silicon oxide substrate is thought to interfere less with the self-assembly process, allowing for a better orientation compared to silanes with more interactive terminal groups, such as amines. u-tokyo.ac.jp Theoretical molecular dynamics simulations also suggest that molecular orientation can be controlled by tuning the intermolecular interactions between the molecules and the SAMs. rsc.org

| Characteristic | Description | Reference |

|---|---|---|

| Layer Structure | Consists of dispersed domains (20-200 nm) rather than a continuous monolayer on silicon oxide. | u-tokyo.ac.jp, researchgate.net, |

| Effect of Concentration | Low concentration leads to flat, well-ordered domains. High concentration leads to rough, steep domains of disordered polymers. | u-tokyo.ac.jp, researchgate.net |

| Molecular Orientation | In well-ordered domains, thiol groups are uniformly exposed at the surface. In disordered domains, orientation is random. | u-tokyo.ac.jp, researchgate.net |

Theoretical and Computational Modeling of Surface Interactions (e.g., DFT Studies)

Theoretical and computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex interactions between this compound (MPTES) and various substrates at the atomic level. mdpi.com These computational methods allow for a detailed analysis of the electronic structure, adsorption energies, and reaction pathways that are often difficult to probe experimentally. mdpi.com By simulating the behavior of MPTES molecules on surfaces like silica, metal oxides, and alloys, DFT studies provide fundamental insights into the mechanisms of adhesion, film formation, and surface functionalization.

DFT calculations systematically investigate the adsorption energy and preferred geometric configuration of MPTES on a surface, which are critical factors governing the stability and nature of the interfacial bond. Studies have explored the interaction of MPTES and its hydrolysis products with substrates such as silica (SiO₂) and zinc oxide (ZnO). researchgate.netresearchgate.net

The adsorption process is typically initiated by the physisorption of the silane molecule onto the substrate. On hydroxylated silica surfaces, for instance, MPTES molecules with varying degrees of hydrolysis are shown to adsorb in a flat configuration relative to the surface. researchgate.net This initial adsorption is primarily driven by non-covalent interactions, including dispersion forces and hydrogen bonding between the silanol groups (-Si-OH) of the hydrolyzed silane and the hydroxyl groups present on the silica surface. researchgate.net The magnitude of the adsorption energy, which indicates the strength of this interaction, is directly influenced by the number of ethoxy groups that have been hydrolyzed. researchgate.net Generally, an increase in the number of hydroxyl groups on the silane molecule leads to stronger hydrogen bonding and, consequently, a more favorable (more negative) adsorption energy.

DFT calculations have quantified the strength of these interactions. For the adsorption of functional organosilanes, including those with mercapto groups, onto a (ZnO)₁₂ cluster model, the adsorption energy (Eads) was calculated to be over 40.0 kcal/mol. researchgate.net An adsorption energy of this magnitude is indicative of strong chemical bond formation at the interface, a process known as chemisorption. mdpi.comresearchgate.net In contrast, weaker interactions, typically with adsorption energies less than 0.50 eV (approx. 11.5 kcal/mol), are classified as physical adsorption. mdpi.com

The configuration of the adsorbed molecule is also a key finding from computational models. While the silanol groups interact strongly with oxide surfaces, the orientation of the functional mercapto group is also critical. On some metal alloy surfaces, it has been shown that the molecule preferentially bonds through the thiol group (-SH), highlighting the versatility of MPTES in interacting with different materials. laurentian.ca

Table 1: Summary of DFT Findings on MPTES Adsorption

| Feature | Finding | Substrate Example | Driving Forces | Reference |

|---|---|---|---|---|

| Adsorption Configuration | Silane adsorbs flat on the surface before grafting. | Precipitated Silica | Dispersion forces, Hydrogen bonds | researchgate.net |

| Adsorption Energy | Varies with the degree of silane hydrolysis. | Precipitated Silica | Type and number of newly formed bonds | researchgate.net |

| Adsorption Energy (Value) | Eads > 40.0 kcal/mol for functional silanes. | Zinc Oxide (ZnO) | Chemical bond formation, charge transfer | researchgate.net |

| Bonding Orientation | Can bond to the surface through the thiol group. | Magnesium Alloy | Strong interaction of thiol with metal | laurentian.ca |

Beyond initial adsorption, DFT studies illuminate the subsequent chemical reactions that lead to the covalent grafting of MPTES to the surface and the formation of multilayered films. The grafting process involves the condensation reaction between the hydroxyl groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds.

Computational models have investigated the pathways for these grafting reactions. For partially hydrolyzed MPTES on silica, a favorable reaction pathway involves the elimination of an ethanol molecule. researchgate.net This process is a key step in the silanization of silica surfaces. researchgate.net After the initial grafting event, the remaining silanol groups on the MPTES molecule can still form hydrogen bonds with the underlying silica surface, helping to stabilize the grafted layer. researchgate.net

The formation of multilayer coatings is a complex phenomenon that can occur through several mechanisms. One primary mechanism is the intermolecular self-condensation of hydrolyzed MPTES molecules. This can happen either in the solution before adsorption or on the surface after initial grafting. This self-polymerization competes with the surface dehydration (grafting) reaction. u-tokyo.ac.jp The prevalence of one pathway over the other is highly dependent on factors like the concentration of the silane and the amount of water present in the system. u-tokyo.ac.jp

At low concentrations , surface grafting tends to dominate, leading to the formation of a well-ordered, continuous monolayer. u-tokyo.ac.jp

At higher concentrations , intermolecular self-polymerization becomes more significant, resulting in the formation of disordered, polymer-like structures that form steeper domains on the surface, characteristic of a multilayer coating. u-tokyo.ac.jp

These theoretical findings indicate that controlling the reaction conditions is crucial for tailoring the final structure of the MPTES film, from a simple monolayer to a complex, cross-linked multilayer network. u-tokyo.ac.jp The ability to form these multilayer structures is essential for applications where a thicker, more robust protective coating is required. scscoatings.com

Advanced Characterization Techniques in 3 Mercaptopropyltriethoxysilane Research

Spectroscopic Analysis of 3-MPTES and Modified Surfaces

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of 3-MPTES and the surfaces it modifies. These methods probe the molecular vibrations and elemental composition, offering a window into the chemical changes occurring at the nanoscale.

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful non-destructive technique for analyzing the molecular structure and chemical composition of materials. diva-portal.org When infrared radiation passes through a sample, specific chemical bonds absorb the radiation at characteristic frequencies, resulting in a unique spectral fingerprint. diva-portal.org ATR-FTIR is especially useful for examining surface layers, coatings, and films due to its high sensitivity to the surface. diva-portal.org

The successful functionalization of a surface with 3-MPTES can be confirmed by identifying key functional groups in the FTIR spectrum. The presence of a thiol (-SH) group, which is introduced by the 3-MPTES molecule, is a primary indicator. diva-portal.org This group typically exhibits a characteristic absorption peak in the range of 2550-2600 cm⁻¹. diva-portal.org

The hydrolysis of the triethoxysilane (B36694) groups of 3-MPTES leads to the formation of silanol (B1196071) (Si-OH) groups. These are identified by a broad absorption band between 3000-3700 cm⁻¹. diva-portal.org Concurrently, the condensation of these silanol groups, either with each other or with hydroxyl groups on a substrate surface, forms stable siloxane (Si-O-Si) bonds. researchgate.net The formation of siloxane networks is evidenced by strong absorption peaks around 1080 cm⁻¹ and 450 cm⁻¹. researchgate.net A decrease or disappearance of the Si-OH vibrational peak often accompanies the increase in the Si-O-Si peak, signifying the progress of the condensation reaction. diva-portal.orgnih.gov

Table 1: Characteristic FTIR Peak Assignments for 3-MPTES and its Derivatives

| Functional Group | Bond | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Thiol | -SH | 2550-2600 | diva-portal.org |

| Silanol | Si-OH | 3000-3700 (broad), ~950 | diva-portal.orgresearchgate.net |

| Siloxane | Si-O-Si | ~1080, ~450 | researchgate.net |

| Propyl Group | -CH₂ stretching | 2850-3000 | researchgate.net |

FTIR spectroscopy is a valuable tool for monitoring the kinetics of hydrolysis and condensation reactions of alkoxysilanes like 3-MPTES in real-time. researchgate.netcsic.es The hydrolysis process involves the reaction of the ethoxy groups (-OCH₂CH₃) with water to form silanol groups (Si-OH) and ethanol (B145695). This can be tracked by observing the changes in the intensity of the Si-O-C and O-H stretching bands.

The subsequent condensation of silanol groups to form siloxane bonds is a crucial step in the formation of a stable silane (B1218182) layer. osti.gov This process can be followed by monitoring the decrease in the Si-OH band intensity and the simultaneous increase in the intensity of the Si-O-Si absorption band. nih.gov The rate of these reactions can be influenced by factors such as pH, catalyst concentration, and the presence of solvents. researchgate.netlaurentian.ca For instance, in an acidic environment, the hydrolysis rate is generally faster than the condensation rate. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. wikipedia.org It operates on the principle of the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, which is unique to each element and its chemical environment. thermofisher.com

XPS is highly effective in determining the elemental composition of 3-MPTES-modified surfaces. carleton.edu By analyzing the survey scan, which covers a broad range of binding energies, all elements present on the surface (except for hydrogen and helium) can be identified. wikipedia.org For a surface treated with 3-MPTES, the presence of silicon (Si), carbon (C), oxygen (O), and sulfur (S) would be expected. researchgate.net

High-resolution XPS spectra of individual elements provide detailed information about their chemical states. For example, the S 2p spectrum can distinguish between the reduced sulfur of a thiol group (-SH) at a binding energy of around 165.5 eV and oxidized sulfur species like sulfonate groups (-SO₃H) at higher binding energies (around 169.1 eV). researchgate.net Similarly, the Si 2p spectrum can reveal the presence of different silicon-oxygen bonding environments, such as Si-O-Si and Si-OH. The quantitative analysis of these peaks allows for the determination of the relative atomic concentrations of the elements on the surface. mdpi.comnih.gov

Table 2: Representative XPS Binding Energies for Elements in 3-MPTES

| Element | Orbital | Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Sulfur | S 2p | Thiol (-SH) | ~165.5 | researchgate.net |

| Sulfur | S 2p | Sulfonate (-SO₃H) | ~169.1 | researchgate.net |

| Silicon | Si 2p | Siloxane (Si-O-Si) | Varies | mdpi.com |

| Carbon | C 1s | Hydrocarbon | Varies | researchgate.net |

| Oxygen | O 1s | Oxide/Hydroxide | Varies | mdpi.com |

XPS is instrumental in characterizing the bonding between the 3-MPTES layer and the substrate, as well as the internal structure of the silane film. osti.govresearchgate.net By analyzing the high-resolution spectra of the elements in the substrate and the silane layer, the formation of covalent bonds can be confirmed. For instance, on a metal oxide surface, the formation of Si-O-Metal bonds can be inferred from shifts in the Si 2p and the metal's core-level spectra. researchgate.net

Furthermore, XPS can be used to study the orientation of the 3-MPTES molecules on the surface. Angle-resolved XPS (ARXPS), a variation of the technique, can provide depth-profiling information and help determine the orientation of the alkyl chain and the thiol group relative to the surface. researchgate.netmdpi.com For example, studies have shown that for 3-MPTES on certain surfaces, the thiol group and the alkyl chain point away from the surface. researchgate.net This information is crucial for understanding and optimizing the accessibility of the thiol groups for further reactions.

X-ray Photoelectron Spectroscopy (XPS)

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the surface morphology and microstructure of films and coatings derived from 3-Mercaptopropyltriethoxysilane. These methods provide a direct view of the physical characteristics of the material at the micro and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface topography. ebatco.com It is an invaluable tool for characterizing the surface of films made from or modified with this compound. researchgate.net AFM can be used to measure surface roughness with high precision, from the angstrom to the nanometer scale. oxinst.comresearchgate.neticspicorp.com

The formation of self-assembled monolayers (SAMs) of MPTES on various substrates can be investigated using AFM. researchgate.net By capturing a series of images at different assembly times, the growth behavior and the resulting surface roughness of the MPTES film can be monitored. researchgate.net This allows for the optimization of deposition parameters to achieve a desired surface morphology.

The surface roughness of a film is a critical parameter that can influence its properties, such as adhesion, friction, and optical clarity. AFM can quantify various roughness parameters, including the average roughness (Sa) and the root mean square roughness (Sq). ebatco.com For example, in the study of zinc aluminum oxide thin films, AFM was used to show that the surface roughness increased with increasing annealing temperature. chalcogen.ro

The domain morphology of MPTES films, which refers to the size, shape, and distribution of distinct regions on the surface, can also be characterized by AFM. This is particularly important for understanding the homogeneity of the film and identifying any defects or aggregates that may have formed during the deposition process.

Table 2: Example of AFM Surface Roughness Data for a Thin Film

| Roughness Parameter | Value |

| Average Roughness (Sa) | 0.21 µm |

| Root Mean Square Roughness (Sq) | 0.28 µm |

| Maximum Peak to Valley Roughness (Sz) | 1.48 µm |

Note: These values are illustrative and are based on a sample measurement of a stainless steel weld specimen. ebatco.com The actual roughness of an MPTES film would depend on the specific preparation conditions.

Scanning Electron Microscopy (SEM) is another powerful technique for characterizing the microstructure of materials. It uses a focused beam of electrons to generate images of a sample's surface, providing information about its topography and composition. laurentian.ca

SEM is widely used to assess the uniformity and microstructure of films containing this compound. For instance, in the development of protective coatings for magnesium alloys, SEM was used to examine the influence of coating bath pH on the deposition of MPTES. laurentian.ca The results showed that the most uniform films were obtained at a pH of 4, while at a pH of 10, the deposition was non-uniform due to the condensation of MPTES oligomers in the solution prior to coating. laurentian.ca

SEM images can clearly show the coverage of the substrate by the MPTES film. laurentian.ca In some cases, pitting or other surface defects can be observed, indicating incomplete or non-uniform film formation. laurentian.ca When MPTES is incorporated into nanocomposite films, SEM can be used to visualize the dispersion of nanoparticles within the polymer matrix. Studies have shown that MPTES-modified silica (B1680970) nanoparticles can be homogeneously dispersed in a polymer matrix, which can enhance the mechanical properties of the resulting nanocomposite. nih.gov The size and morphology of the nanoparticles within the film can also be determined from SEM images. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful microscopy technique that provides high-resolution, two-dimensional images of a sample by transmitting a beam of electrons through an ultrathin section of the material. In the context of 3-MPTES research, TEM is invaluable for visualizing the morphology, size, and dispersion of nanoparticles that have been surface-functionalized with this silane.

Research on gadolinium oxide (Gd₂O₃) nanoparticles functionalized with 3-mercaptopropyltrimethoxysilane (a closely related compound, MPTMS) demonstrates the utility of TEM. mdpi.com TEM images revealed that the prepared MPTMS@Gd₂O₃ nanoparticles were nearly spherical. mdpi.com Analysis of these images provided a detailed size distribution, with a calculated mean average size of 7 ± 1 nm for the nanoparticles. mdpi.com This level of detail is crucial for understanding how the functionalization with the mercaptosilane influences the final nanoparticle characteristics.

Similarly, in studies involving silica nanoparticles modified with MPTMS, Scanning Transmission Electron Microscopy (STEM), a related technique, confirmed that the resulting particles were spherical and nano-sized. nih.govresearchgate.net

Table 1: TEM Analysis of MPTMS-Functionalized Nanoparticles

| Sample | Observed Morphology | Mean Particle Size (nm) |

| MPTMS@Gd₂O₃ Nanoparticles | Spherical | 7 ± 1 |

Other Characterization Techniques

Beyond microscopy, a range of other analytical methods are essential for a complete characterization of materials involving 3-MPTES.

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles in a suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. DLS provides the hydrodynamic diameter of the particles, which includes the core particle and any molecules attached to its surface, as well as the solvent layer associated with it.

Another study focusing on silica nanoparticles modified with MPTMS reported an average size of 341 nm in ethanol as measured by DLS. researchgate.net This technique is particularly useful for assessing the colloidal stability and state of agglomeration of 3-MPTES functionalized particles in a liquid medium.

Table 2: DLS Analysis of MPTMS-Modified Nanoparticles

| Sample | Measurement Medium | Average Hydrodynamic Diameter (nm) |

| MPTMS@Gd₂O₃ Nanoparticles | Aqueous Solution | 35–45 |

| MPTMS-modified Silica Nanoparticles | Ethanol | 341 |

Contact angle measurements are a surface-sensitive technique used to determine the wettability of a solid surface, which in turn provides information about the surface energy and the chemical nature of the outermost layer. When 3-MPTES is used to modify a surface, the change in contact angle can indicate the success and quality of the silanization process.

Research on the formation of self-assembled monolayers of 3-mercaptopropyltrimethoxysilane (MPTMS) on silicon oxide (SiO₂) surfaces demonstrated a clear correlation between the MPTMS concentration and the resulting water contact angle. As the concentration of MPTMS in the deposition solution increased from 0 to 8.0 x 10⁻² M, the water contact angle on the treated SiO₂ substrates increased from approximately 10° (for bare, hydroxylated SiO₂) to 104°. nih.gov This significant increase in contact angle from hydrophilic to hydrophobic indicates the successful grafting of the MPTMS molecules onto the substrate, with the thiol and propyl groups orienting away from the surface.

Table 3: Water Contact Angle on MPTMS-Treated SiO₂ Substrates

| MPTMS Concentration (M) | Water Contact Angle (°) |

| 0 | ~10 |

| 5.0 x 10⁻³ | 71 |

| 8.0 x 10⁻² | 104 |

Thermogravimetric Analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to quantify the amount of organic material grafted onto an inorganic substrate, such as the amount of 3-MPTES on nanoparticles.

In the characterization of silica nanoparticles modified with 3-mercaptopropyltrimethoxysilane (SiO₂-MPTMS), TGA was used to determine the grafting ratio. The analysis of pristine SiO₂ showed minimal weight loss, whereas the SiO₂-MPTMS nanoparticles exhibited a significant weight loss corresponding to the decomposition of the grafted organic mercaptosilane. This allowed for the calculation of the grafting ratio, which was found to be 22.9%. nih.govnih.gov The major weight loss for the organic component typically occurs at elevated temperatures. For instance, in a study of silica particles modified with related silanes, a strong weight decrease was observed in the range of 300-600 °C, which was associated with the loss of the organic fragments. researchgate.net

Table 4: TGA Data for MPTMS-Modified Silica Nanoparticles

| Sample | Temperature Range for Major Weight Loss of Organic Component (°C) | Grafting Ratio (%) |

| SiO₂-MPTMS | >200 | 22.9 |

X-ray Diffraction is a primary technique for determining the crystallographic structure of a material. It can identify the crystalline phases present in a sample and provide information on crystallite size and strain. In research involving 3-MPTES, XRD is used to assess whether the modification process alters the crystalline structure of the substrate material.

In the investigation of MPTMS@Gd₂O₃ nanoparticles, the XRD pattern of the as-synthesized nanoparticles was analyzed. mdpi.com The results confirmed the cubic crystalline phase of Gd₂O₃. mdpi.com Importantly, the peak positions in the XRD pattern were not affected by the surface functionalization with MPTMS, indicating that the coating process did not change the crystalline nature of the Gd₂O₃ core. mdpi.com From the XRD data, the crystalline size of the nanoparticles was calculated using the Scherrer formula and was determined to be approximately 17 nm. mdpi.com

Table 5: XRD Findings for MPTMS@Gd₂O₃ Nanoparticles

| Parameter | Finding |

| Crystalline Phase | Cubic Gd₂O₃ |

| Effect of MPTMS Coating | No change in crystalline phase |

| Average Crystalline Size (nm) | 17 |

Elemental analysis, specifically CHNS analysis, is a combustion-based technique that determines the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is fundamental for confirming the composition of organic compounds and for quantifying the amount of organic modifier, like 3-MPTES, on a substrate. The presence and quantity of sulfur, in particular, serve as a direct indicator of the successful grafting of 3-MPTES.

While direct CHNS data for 3-MPTES from the searched literature is limited, the principle of elemental analysis is crucial. A related technique, X-ray Photoelectron Spectroscopy (XPS), which is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state and electronic state of the elements that exist within a material, has been used to study MPTMS films. For MPTMS layers on silicon oxide, XPS analysis confirmed the presence of silicon, carbon, oxygen, and sulfur, consistent with the elemental makeup of MPTMS. nih.gov Angle-resolved XPS (ARXPS) further provided information on the orientation of the molecules. nih.gov

The expected elemental composition of pure this compound can be calculated from its molecular formula, C₉H₂₂O₃SSi.

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Weight Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 45.33 |

| Hydrogen | H | 1.01 | 22 | 22.22 | 9.32 |

| Oxygen | O | 16.00 | 3 | 48.00 | 20.13 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.45 |

| Silicon | Si | 28.09 | 1 | 28.09 | 11.78 |

| Total | 238.47 | 100.00 |

Research Applications of 3 Mercaptopropyltriethoxysilane in Advanced Materials

Adhesion Promotion and Interfacial Strengthening in Composites

A primary application of 3-MPTES is as a coupling agent in composite materials, where it significantly enhances the bond between dissimilar components.

3-MPTES is widely employed to improve the adhesion between organic polymers and inorganic fillers or substrates. nih.govmdpi.comspecialchem.com The triethoxysilane (B36694) end of the molecule hydrolyzes to form silanol (B1196071) groups, which can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides, forming stable covalent Si-O-Metal/Si bonds. diva-portal.orghengdasilane.comlaurentian.ca Simultaneously, the mercapto group at the other end can react with the organic polymer matrix through various mechanisms, such as vulcanization in rubbers or addition reactions with polymers containing double bonds. mdpi.comhengdasilane.com This dual functionality creates a strong and durable chemical bridge at the interface, replacing weaker van der Waals forces with robust covalent bonds. oak.go.kr

For instance, in rubber composites, 3-MPTES modification of inorganic fillers like illite (B577164) has been shown to increase the interaction between the filler and the styrene-butadiene rubber (SBR) matrix. mdpi.com This enhanced interaction leads to better dispersion of the filler within the polymer. mdpi.com Similarly, treating glass surfaces with 3-MPTES creates a thiol-functionalized surface that can covalently bond with thiol-ene polymers, preventing delamination in applications like luminescent solar concentrators. diva-portal.org The compound is also used as a molecular adhesive for vapor-deposited gold electrodes on glass substrates, demonstrating its broad utility in promoting adhesion across different material classes. fishersci.bealfachemic.comacs.org

Research has demonstrated significant improvements in the mechanical performance of various composites upon the incorporation of 3-MPTES. In styrene-butadiene rubber (SBR) composites filled with modified illite, a remarkable nine-fold increase in tensile strength and a more than ten-fold increase in modulus were observed. mdpi.com Specifically, the tensile strength of the K-illite-4/SBR composite reached 16.7 MPa, a 779% increase compared to pure SBR. mdpi.com

Similarly, in polyphenylene sulfide (B99878) (PPS) composites, treating carbon fibers and graphene oxide with a related compound, 3-mercaptopropyltrimethoxysilane (MPTMS), improved the interfacial adhesion and increased the mechanical properties of the composites. researchgate.netbwise.kr Another study on polypropylene (B1209903) composites reinforced with date palm fibers showed that the use of a compatibilizer enhanced the tensile strength by up to 21.08% and the elastic modulus by 54.78%. semnan.ac.ir

Interactive Data Table: Effect of 3-MPTES on Mechanical Properties of Composites

| Composite System | Filler/Reinforcement | Property Measured | Improvement with 3-MPTES/MPTMS | Reference |

| Styrene-Butadiene Rubber (SBR) | Illite | Tensile Strength | ~9 times increase | mdpi.com |

| Styrene-Butadiene Rubber (SBR) | Illite | Modulus | >10 times increase | mdpi.com |

| Polyphenylene Sulfide (PPS) | Carbon Fiber/Graphene Oxide | Interfacial Adhesion | Improved | researchgate.net |

| Polypropylene (PP) | Date Palm Fiber | Tensile Strength | Up to 21.08% increase | semnan.ac.ir |

| Polypropylene (PP) | Date Palm Fiber | Elastic Modulus | Up to 54.78% increase | semnan.ac.ir |

Surface Functionalization for Specific Chemical and Biological Interactions

The reactive mercapto group of 3-MPTES makes it an ideal candidate for surface functionalization, enabling the creation of surfaces with specific chemical and biological functionalities. nih.govmdpi.comnih.gov

By treating a substrate with 3-MPTES, a surface rich in thiol (-SH) groups is created. diva-portal.org These thiol groups serve as versatile reactive sites for the subsequent attachment of a wide range of molecules through thiol-ene "click" chemistry, disulfide bonding, or reaction with maleimides and other thiol-reactive functionalities. diva-portal.orgnih.gov This allows for the precise engineering of surface properties for various applications.

For example, glass surfaces functionalized with 3-MPTES can be used to graft polymers for applications in luminescent solar concentrators. diva-portal.org The thiol groups act as attachment points for the polymer, ensuring a strong and stable coating. diva-portal.org This method is also employed in creating multi-layered materials, such as in the preparation of bilayer modified gold electrodes. fishersci.bealfachemic.com The ability to create these reactive interfaces is crucial for the development of advanced materials with tailored surface chemistries.

The thiol-functionalized surfaces created by 3-MPTES are particularly useful for the immobilization of biomolecules, including proteins and enzymes. nih.govnih.gov The sulfhydryl groups can form covalent bonds with specific functional groups on biomolecules, allowing for their stable attachment to a solid support while often preserving their biological activity. rsc.orgresearchgate.net

This technique is fundamental in various biotechnological applications. For instance, enzymes can be immobilized on surfaces for use as biocatalysts, offering advantages such as reusability and improved stability. nih.gov A study demonstrated a method for immobilizing urease on a polystyrene surface using cysteine-functionalized copper nanoparticles linked via 3-mercaptopropyl)trimethoxysilane (MPTMS), resulting in enhanced enzymatic activity and stability. nih.gov The immobilized urease could be reused approximately 10 times while retaining 82% of its initial activity. nih.gov This approach provides a biocompatible environment that helps maintain the catalytic activity of the immobilized enzyme. rsc.orgresearchgate.net

The ability to immobilize biomolecules on surfaces is a cornerstone of biosensor technology, and 3-MPTES plays a significant role in this field. rsc.orgresearchgate.net By functionalizing the surface of a transducer (e.g., an electrode or a piezoelectric crystal) with 3-MPTES, a platform for the attachment of biorecognition elements like enzymes or antibodies is created. nih.govrsc.orgresearchgate.net

For example, a nanostructured electrochemical biosensor for L-lactic acid was developed by integrating the enzyme lactate (B86563) oxidase into a 3D polymeric network derived from (3-mercaptopropyl)-trimethoxysilane (MPTS) on a gold surface. rsc.orgresearchgate.net The thiol groups of the MPTS network facilitated both the anchoring to the gold surface and the incorporation of gold nanoparticles, which in turn provided a favorable microenvironment for the enzyme. rsc.orgresearchgate.net This biosensor exhibited a linear response to L-lactic acid in the range of 50 µM to 0.25 mM. rsc.org Similarly, 3-MPTMS has been used to create an insulating and immobilization layer on piezoelectric microcantilever sensors, enabling the detection of mass changes with high sensitivity. nih.gov

Catalysis and Environmental Remediation